(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by two key structural motifs:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxyphenyl moiety commonly associated with enhanced metabolic stability and bioactivity in medicinal chemistry, often seen in compounds targeting neurological or antiproliferative pathways .
The compound’s E-configured acrylamide backbone facilitates π-π stacking and hydrogen bonding with biological targets, while the piperidine-tetrahydro-2H-pyran hybrid may enhance pharmacokinetic properties compared to simpler alkylamine derivatives.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-21(4-2-16-1-3-19-20(13-16)27-15-26-19)22-14-17-5-9-23(10-6-17)18-7-11-25-12-8-18/h1-4,13,17-18H,5-12,14-15H2,(H,22,24)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSTHZIIVPPGP-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Acrylamide Derivatives
The structural and functional attributes of this compound are contextualized below against analogous acrylamide-based molecules documented in recent literature.
Structural and Functional Comparison
Key Differentiators
Bioisosteric Advantages : The benzo[d][1,3]dioxole group replaces traditional halogen or nitro substituents (e.g., in ), reducing toxicity risks while maintaining aromatic interactions .
Pharmacokinetic Optimization : The tetrahydro-2H-pyran-piperidine moiety enhances solubility and metabolic stability compared to simpler piperidine derivatives (e.g., ), which often suffer from rapid hepatic clearance.
Research Findings and Limitations
- Synthetic Accessibility : The compound’s synthesis likely follows acrylamide coupling methodologies similar to those in , though the tetrahydro-2H-pyran-piperidine subunit may require multi-step functionalization .
- Biological Data Gaps : Direct antitumor or CNS activity data are absent in the provided evidence. However, structural analogs like lankacidin C (a redox-cofactor metabolite with antitumor activity ) and pyrazolo-pyrimidine kinase inhibitors () suggest plausible mechanisms.
- Comparative Challenges: As noted in , amide-based compounds exhibit divergent bioactivities depending on substituents and target systems, complicating direct efficacy comparisons without standardized assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
